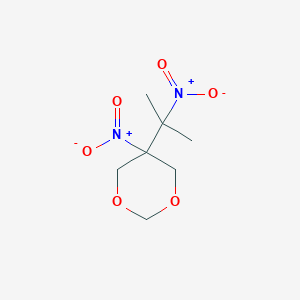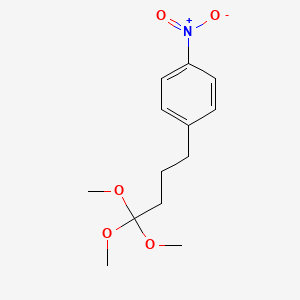![molecular formula C17H20OS B14363703 [4-(Benzylsulfanyl)butoxy]benzene CAS No. 90184-26-2](/img/no-structure.png)
[4-(Benzylsulfanyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzylsulfanyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a benzylsulfanyl group and a butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylsulfanyl ether linkage. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Benzylsulfanyl)butoxy]benzene can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Benzyl derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: [4-(Benzylsulfanyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions between sulfanyl groups and biological macromolecules. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals with antioxidant or antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific functional properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [4-(Benzylsulfanyl)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- [4-(Methylsulfanyl)butoxy]benzene
- [4-(Ethylsulfanyl)butoxy]benzene
- [4-(Propylsulfanyl)butoxy]benzene
Comparison: Compared to its analogs, [4-(Benzylsulfanyl)butoxy]benzene exhibits unique reactivity due to the presence of the benzyl group. This structural feature enhances its ability to participate in various chemical reactions and increases its potential applications in different fields. The benzyl group also imparts distinct physical and chemical properties, making this compound a valuable compound for research and industrial purposes.
Propriétés
| 90184-26-2 | |
Formule moléculaire |
C17H20OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
4-benzylsulfanylbutoxybenzene |
InChI |
InChI=1S/C17H20OS/c1-3-9-16(10-4-1)15-19-14-8-7-13-18-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
Clé InChI |
DLLJYIYWGPAALV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







